tert-butyl N-[1-(2-aminoethyl)cyclobutyl]carbamate hydrochloride
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Overview
Description
tert-butyl N-[1-(2-aminoethyl)cyclobutyl]carbamate hydrochloride: is a chemical compound with the molecular formula C10H21ClN2O2 and a molecular weight of 236.74 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[1-(2-aminoethyl)cyclobutyl]carbamate hydrochloride typically involves the reaction of tert-butyl carbamate with 1-(2-aminoethyl)cyclobutyl chloride in the presence of a base such as triethylamine . The reaction is carried out under anhydrous conditions and at a controlled temperature to ensure the formation of the desired product .
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions: tert-butyl N-[1-(2-aminoethyl)cyclobutyl]carbamate hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions with reagents such as alkyl halides.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous ether or tetrahydrofuran.
Substitution: Alkyl halides; reactions are conducted in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed:
Oxidation: Formation of corresponding oxides or hydroxylated derivatives.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted carbamates or amines.
Scientific Research Applications
Chemistry: In chemistry, tert-butyl N-[1-(2-aminoethyl)cyclobutyl]carbamate hydrochloride is used as a building block for the synthesis of more complex molecules . It is also employed in the study of reaction mechanisms and the development of new synthetic methodologies .
Biology: In biological research, this compound is used to study the interactions between small molecules and biological macromolecules such as proteins and nucleic acids . It can also be used as a probe to investigate cellular processes and pathways .
Medicine: It can be used as a lead compound for the design of new therapeutic agents targeting specific diseases .
Industry: In industry, this compound is used in the production of specialty chemicals and materials . It can also be employed in the development of new catalysts and polymerization processes .
Mechanism of Action
The mechanism of action of tert-butyl N-[1-(2-aminoethyl)cyclobutyl]carbamate hydrochloride involves its interaction with specific molecular targets and pathways . The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved may vary depending on the specific application and context .
Comparison with Similar Compounds
- tert-butyl N-[1-(2-aminoethyl)cyclopropyl]carbamate hydrochloride
- tert-butyl N-[1-(2-aminoethyl)cyclohexyl]carbamate hydrochloride
- tert-butyl N-[1-(2-aminoethyl)cyclopentyl]carbamate hydrochloride
Uniqueness: tert-butyl N-[1-(2-aminoethyl)cyclobutyl]carbamate hydrochloride is unique due to its specific cyclobutyl structure, which imparts distinct chemical and biological properties . This structural feature can influence the compound’s reactivity, binding affinity, and overall efficacy in various applications .
Properties
IUPAC Name |
tert-butyl N-[1-(2-aminoethyl)cyclobutyl]carbamate;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O2.ClH/c1-10(2,3)15-9(14)13-11(7-8-12)5-4-6-11;/h4-8,12H2,1-3H3,(H,13,14);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CDQMRGJDIMMEDY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1(CCC1)CCN.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H23ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.76 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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